molecular formula C16H11ClN2O2 B12114697 5-chloro-1,3-diphenyl-1H-pyrazole-4-carboxylic acid

5-chloro-1,3-diphenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B12114697
M. Wt: 298.72 g/mol
InChI Key: FRAWYXMTLYEBLX-UHFFFAOYSA-N
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Description

5-chloro-1,3-diphenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with chlorine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then dehydrated using a catalytic amount of orthophosphoric acid to yield the desired pyrazole compound . The reaction conditions are generally mild, and the process is efficient, yielding high purity products.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1,3-diphenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Halogen substitution reactions can introduce different functional groups into the pyrazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential in drug development due to its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated the anticancer properties of this compound. For instance, a synthesized derivative exhibited significant cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
HepG2 (Liver)23.30Induction of apoptosis via caspase pathways
MCF-7 (Breast)15.40Cell cycle arrest and apoptosis

These findings suggest that modifications to the pyrazole structure can enhance anticancer efficacy.

Anti-inflammatory Effects

In a murine model of arthritis, the compound showed a substantial reduction in inflammatory markers and joint swelling compared to untreated controls. This indicates its potential as a therapeutic agent for inflammatory diseases.

Antimicrobial Properties

The antimicrobial activity of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carboxylic acid has also been explored. Studies indicate that it exhibits significant antibacterial effects against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The structure-activity relationship analysis suggests that halogen substituents enhance antimicrobial activity.

Materials Science Applications

The unique properties of this compound make it suitable for applications in materials science. Research indicates potential uses in developing novel materials with unique electronic and optical properties.

Biological Studies

This compound is utilized in enzyme inhibition studies and as a probe in biochemical assays. Its ability to interact with specific molecular targets allows researchers to explore various biochemical pathways.

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives from this compound and evaluated their biological activities against different cancer cell lines. The results indicated that specific structural modifications could enhance anticancer efficacy.
  • Molecular Docking Studies : Molecular docking studies predicted the binding affinity of this compound with various biological targets involved in cancer progression, suggesting its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-1,3-diphenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and phenyl groups enhances its reactivity and potential for diverse applications .

Biological Activity

5-Chloro-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (CAS: 171663-86-8) is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C16H11ClN2O2
  • Molar Mass : 298.72 g/mol
  • CAS Number : 171663-86-8

The biological activity of this compound is primarily linked to its interaction with various biological targets. Pyrazole derivatives are known to exhibit:

  • Anticancer Activity : Compounds in this class have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in cell growth.
  • Antimicrobial Properties : The compound has demonstrated efficacy against certain bacterial strains and may act through disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Notably, it has been evaluated against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)0.01Induction of apoptosis
HepG2 (Liver)0.03Inhibition of Aurora-A kinase
A549 (Lung)0.95Inhibition of VEGF-induced proliferation

These findings suggest that the compound may be effective in targeting multiple pathways critical for cancer cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent. Research indicates that it can inhibit the growth of specific bacterial strains, possibly through mechanisms such as:

  • Disruption of bacterial cell wall synthesis.
  • Interference with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

  • Antitumor Studies : A study demonstrated that derivatives based on the pyrazole scaffold exhibited significant cytotoxic effects against various cancer types, including lung and breast cancers .
  • In Vivo Studies : Animal models treated with pyrazole derivatives showed reduced tumor growth and improved survival rates compared to controls, indicating promising therapeutic potential .
  • Molecular Modeling : Computational studies have suggested favorable binding interactions between the compound and target proteins involved in cancer progression, supporting its role as a lead compound for further drug development .

Properties

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

5-chloro-1,3-diphenylpyrazole-4-carboxylic acid

InChI

InChI=1S/C16H11ClN2O2/c17-15-13(16(20)21)14(11-7-3-1-4-8-11)18-19(15)12-9-5-2-6-10-12/h1-10H,(H,20,21)

InChI Key

FRAWYXMTLYEBLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2C(=O)O)Cl)C3=CC=CC=C3

Origin of Product

United States

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